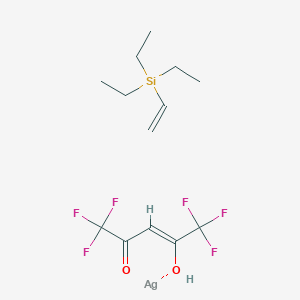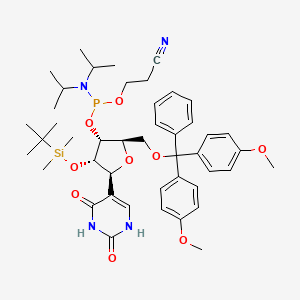
NEPICASTAT
Vue d'ensemble
Description
Nepicastat, also known by its chemical name 5-(Aminomethyl)-1-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1,3-dihydro-2H-imidazole-2-thione, is a potent and selective inhibitor of dopamine beta-hydroxylase (DBH). This enzyme catalyzes the conversion of dopamine to norepinephrine, a critical neurotransmitter in the sympathetic nervous system. This compound has been investigated for its potential therapeutic applications in treating conditions such as congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence .
Méthodes De Préparation
The synthesis of Nepicastat involves several steps, starting with the preparation of the key intermediate, 5,7-difluoro-1,2,3,4-tetrahydronaphthalene. This intermediate is then subjected to a series of reactions, including amination and cyclization, to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and reagents like sodium hydride and ammonium chloride. Industrial production methods may involve optimization of these steps to ensure high yield and purity .
Analyse Des Réactions Chimiques
Nepicastat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the fluorine atoms, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
Chemistry: Nepicastat serves as a valuable tool in studying the role of dopamine beta-hydroxylase in biochemical pathways.
Biology: It is used to investigate the effects of norepinephrine reduction in animal models, providing insights into the sympathetic nervous system.
Medicine: Clinical trials have explored this compound’s efficacy in treating conditions like congestive heart failure, PTSD, and cocaine dependence. It has shown promise in reducing symptoms and improving outcomes in these conditions.
Industry: This compound’s role as a DBH inhibitor makes it a potential candidate for developing new therapeutic agents targeting the sympathetic nervous system .
Mécanisme D'action
Nepicastat exerts its effects by inhibiting dopamine beta-hydroxylase, thereby reducing the conversion of dopamine to norepinephrine. This reduction in norepinephrine levels leads to decreased sympathetic nervous system activity. The molecular targets of this compound include the DBH enzyme, and its inhibition results in altered neurotransmitter levels, which can modulate various physiological responses. The pathways involved include the catecholamine biosynthesis pathway, where this compound disrupts the production of norepinephrine .
Comparaison Avec Des Composés Similaires
Nepicastat is unique among DBH inhibitors due to its high selectivity and potency. Similar compounds include:
Disulfiram: Another DBH inhibitor, but with broader effects and more side effects.
Etamicastat: A DBH inhibitor with similar applications but different pharmacokinetic properties.
Benzylhydrazine: A less selective DBH inhibitor with a different mechanism of action. This compound’s uniqueness lies in its ability to cross the blood-brain barrier and its potential for treating central nervous system disorders
This compound’s unique properties and potential therapeutic applications make it a compound of significant interest in scientific research and medicine. Its ability to modulate the sympathetic nervous system through DBH inhibition opens up possibilities for treating various conditions associated with elevated norepinephrine levels.
Propriétés
IUPAC Name |
4-(aminomethyl)-3-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZVIKDAOTXDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301113900 | |
| Record name | 5-(Aminomethyl)-1-(5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170151-25-4 | |
| Record name | 5-(Aminomethyl)-1-(5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170151-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Aminomethyl)-1-(5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine](/img/structure/B1143001.png)
![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B1143004.png)
![c-[4-(4-Chlorobenzyl)morpholin-2-yl]methylamine dihydrochloride](/img/structure/B1143010.png)

